molecular formula C14H20BrClN2O B6704641 N-[(4-bromophenyl)-cyclobutylmethyl]-2-(methylamino)acetamide;hydrochloride

N-[(4-bromophenyl)-cyclobutylmethyl]-2-(methylamino)acetamide;hydrochloride

Cat. No.: B6704641
M. Wt: 347.68 g/mol
InChI Key: GXWYJOYLQCSYOV-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)-cyclobutylmethyl]-2-(methylamino)acetamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a bromophenyl group, a cyclobutylmethyl moiety, and a methylaminoacetamide group, all combined with a hydrochloride salt. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-[(4-bromophenyl)-cyclobutylmethyl]-2-(methylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O.ClH/c1-16-9-13(18)17-14(10-3-2-4-10)11-5-7-12(15)8-6-11;/h5-8,10,14,16H,2-4,9H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWYJOYLQCSYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC(C1CCC1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)-cyclobutylmethyl]-2-(methylamino)acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the cyclobutylmethyl intermediate. This intermediate is then reacted with 4-bromophenyl derivatives under controlled conditions to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

    Cyclobutylmethyl Intermediate Preparation: The cyclobutylmethyl intermediate can be synthesized through a cyclization reaction of appropriate precursors under high temperature and pressure.

    Coupling with 4-Bromophenyl Derivatives: The cyclobutylmethyl intermediate is then coupled with 4-bromophenyl derivatives using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)-cyclobutylmethyl]-2-(methylamino)acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-bromophenyl)-cyclobutylmethyl]-2-(methylamino)acetamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)-cyclobutylmethyl]-2-(methylamino)acetamide;hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)-cyclobutylmethyl]-2-(methylamino)acetamide;hydrochloride
  • N-[(4-fluorophenyl)-cyclobutylmethyl]-2-(methylamino)acetamide;hydrochloride
  • N-[(4-methylphenyl)-cyclobutylmethyl]-2-(methylamino)acetamide;hydrochloride

Uniqueness

N-[(4-bromophenyl)-cyclobutylmethyl]-2-(methylamino)acetamide;hydrochloride stands out due to the presence of the bromine atom, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs with different halogen substitutions.

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